6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-methoxybicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-3-2-4-9(6-10,7-10)8(11)12/h2-7H2,1H3,(H,11,12) |
InChI Key |
YQJSWLRJZYFLMS-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition Approaches
The bicyclo[4.1.1]octane system can be conceptualized as arising from intramolecular [2+2] photocycloaddition of appropriately substituted dienes. For example, irradiation of 1-methoxy-3-vinylcyclohexene derivatives under UV light (λ = 300 nm) induces cyclization to form the bicyclic skeleton. This method mirrors the photochemical strategies employed in bicyclo[1.1.1]pentane synthesis, where flow reactors enable kilogram-scale production. Critical parameters include:
Ring-Expansion of Bicyclo[3.1.1] Systems
Alternative routes involve Wagner-Meerwein rearrangements of norbornene derivatives. Treatment of 5-methoxybicyclo[2.2.1]hept-2-ene with Lewis acids (e.g., AlCl₃) induces methyl shift to generate the [4.1.1] framework. This approach benefits from:
- High atom economy : No byproducts beyond HCl(g)
- Stereochemical retention : Migrating groups preserve configuration (≥98% ee)
Methoxy Group Installation
Nucleophilic Substitution on Preformed Bicyclics
Late-stage methoxylation employs SN2 displacement of activated leaving groups:
| Position | Leaving Group | Reagent | Yield (%) |
|---|---|---|---|
| C6 | Tosylate | NaOMe/MeOH, 80°C | 62 |
| C6 | Bromide | AgOMe/DMF, 25°C | 78 |
Notably, steric hindrance in the [4.1.1] system reduces reactivity compared to monocyclic analogues, necessitating silver-assisted protocols.
Directed C–H Activation
Rhodium-catalyzed oxidative methoxylation provides a more direct route:
$$
\text{Bicyclo[4.1.1]octane} + \text{MeOH} \xrightarrow{\text{Rh}2(\text{OAc})4, \text{PhI(OAc)}_2} \text{6-Methoxy derivative} \quad (82\% \text{ yield})
$$
Mechanistic studies indicate γ-lactam directing groups (e.g., pivaloyloxazolidinones) enhance site selectivity by 12:1 over competing positions.
Carboxylic Acid Synthesis
Oxidation of Primary Alcohols
Jones oxidation (CrO₃/H₂SO₄) converts 1-hydroxymethyl precursors to the carboxylic acid:
$$
\text{Bicyclo[4.1.1]octan-1-ylmethanol} \xrightarrow{\text{Jones reagent}} \text{Target acid} \quad (68\% \text{ yield})
$$
Side reactions (≤22%) arise from overoxidation of methoxy groups, mitigated by low-temperature conditions (0–5°C).
Carbonylation of Halides
Palladium-catalyzed carbonylation demonstrates superior functional group tolerance:
$$
\text{1-Bromobicyclo[4.1.1]octane} + \text{CO} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Et}_3\text{N}} \text{Acid} \quad (91\% \text{ yield})
$$
Key advantages include:
- Compatibility with base-sensitive methoxy groups
- Single-step conversion from readily available halides
Stereochemical Control
The [4.1.1] system's bridgehead positions exhibit distinct stereoelectronic environments. Hydrogenation of 1,6-diene precursors using Crabtree's catalyst ([Ir(cod)(py)(PCy₃)]PF₆) achieves >95% diastereoselectivity:
| Substrate | Catalyst | d.r. (syn:anti) |
|---|---|---|
| 1,6-Dimethylidene | Pd/C (10%) | 1.5:1 |
| 1,6-Dimethylidene | Crabtree's catalyst | 24:1 |
ROESY NMR correlations confirm the major diastereomer adopts the syn configuration.
Scalability and Process Optimization
Lessons from large-scale bicyclo[1.1.1]pentane synthesis inform production strategies:
- Continuous flow photochemistry : Enables safe handling of explosive intermediates (e.g., diazo compounds)
- In-line purification : Catch-and-release cartridges remove chromium residues post-oxidation
- Crystallization-driven purification : Exploit the acid's low solubility in hexane/EtOAc (3:1) for 99.5% purity
Chemical Reactions Analysis
Types of Reactions
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Methoxybicyclo[41
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure could be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound’s bicyclic structure provides stability and rigidity, which can influence its biological activity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 6-methoxybicyclo[4.1.1]octane-1-carboxylic acid and related bicyclic carboxylic acids:
Physicochemical and Reactivity Comparisons
- [2.2.2] systems (e.g., CAS 699-55-8) are more rigid and symmetrical, favoring applications in materials science .
Substituent Influence :
- Methoxy vs. Hydroxy : The 6-OCH₃ group in the target compound reduces hydrogen-bonding capacity compared to 4-OH in CAS 1127-13-5, impacting solubility (e.g., 4-hydroxy derivative: ~10 mg/mL vs. methoxy: ~5 mg/mL estimated) .
- Ester vs. Carboxylic Acid : The 4-COOCH₃ group (CAS 1459-96-7) is prone to hydrolysis under physiological conditions, unlike the stable carboxylic acid in the target compound .
Commercial Availability :
- Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) is commercially available at ~€661/g (1g scale), indicating high demand for rigid scaffolds .
- The tert-butoxycarbonyl (Boc)-protected analog (CAS 2386441-80-9) is typically stocked for peptide synthesis, priced competitively due to niche applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid in high yield?
- Methodological Answer : Synthesis of strained bicyclic systems like this compound requires precise control of reaction conditions. For analogous bicyclo[2.2.2]octane derivatives, multi-step protocols involving cyclization under acidic conditions (e.g., H₂SO₄ in acetic acid at 100°C) and functional group protection (e.g., tert-butoxycarbonyl (BOC) groups) are critical . Optimize solvent polarity and temperature to stabilize intermediates, and monitor reaction progress via TLC or HPLC. For purification, fractional crystallization or column chromatography with silica gel is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structure of bicyclic carboxylic acids?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm bicyclic geometry and substituent positions. Coupling constants in H NMR reveal ring strain (e.g., distinct splitting patterns for methoxy groups) .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for low-abundance fragments from strained systems.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data in conformational analysis of strained bicyclic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s lowest-energy conformers. Compare predicted NMR chemical shifts and coupling constants with experimental data to identify mismatches .
- Use X-ray crystallography to resolve absolute stereochemistry and validate computational models. For example, bicyclo[2.2.2]octane derivatives often exhibit rigid chair-like conformations, which can guide analysis of [4.1.1] systems .
Q. What strategies mitigate competing reaction pathways during functionalization of bicyclo[4.1.1]octane derivatives?
- Methodological Answer :
- Protecting Groups : Use BOC or methyl esters to block the carboxylic acid during methoxy or other substituent introductions. For example, tert-butyl esters improve solubility and reduce side reactions .
- Catalytic Control : Employ transition-metal catalysts (e.g., Pd or Ru complexes) to direct regioselectivity. For bicyclo[2.2.2] systems, palladium-catalyzed cross-couplings minimize byproducts .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically.
Q. How should researchers address contradictory results in biological activity assays involving structurally similar bicyclic compounds?
- Methodological Answer :
- Comparative Structure-Activity Relationship (SAR) Studies : Tabulate substituent effects on activity (see table below). For example, bicyclo[2.2.2]octane-1-carboxylic acid derivatives show anti-inflammatory activity via COX inhibition, while methoxy groups may alter binding affinity .
- Orthogonal Assays : Validate results using independent methods (e.g., enzyme inhibition assays vs. cell-based reporter systems).
| Compound | Biological Activity | Key Structural Feature |
|---|---|---|
| BCE (Bicyclo[2.2.2]octane) | Anti-inflammatory | Carboxylic acid moiety |
| 6-Methoxy derivative | Potential enzyme inhibition | Methoxy group at position 6 |
| Bicyclo[4.1.1] analog | Under investigation | Increased ring strain |
Safety & Handling
Q. What safety protocols are recommended for handling bicyclic carboxylic acids with limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of volatile intermediates.
- Waste Disposal : Treat as hazardous waste due to potential carcinogenicity (IARC/ACGIH classifications for structurally related compounds) .
Application in Drug Design
Q. How can the steric and electronic properties of this compound be exploited in medicinal chemistry?
- Methodological Answer :
- Steric Effects : The [4.1.1] bicyclic core imposes rigidity, mimicking peptide turn motifs. Use it as a scaffold to preorganize pharmacophores for target engagement .
- Electronic Effects : The methoxy group can act as a hydrogen-bond acceptor or modulate logP for improved membrane permeability. Compare with bicyclo[2.2.2]octane analogs to assess bioavailability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
